Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate

Description

Systematic IUPAC Nomenclature

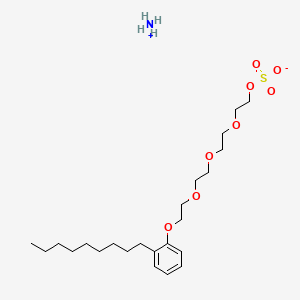

The systematic IUPAC name for this compound is azanium;2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl sulfate . This name derives from its structural components:

- Azanium : Indicates the ammonium cation ($$ \text{NH}_4^+ $$), which serves as the counterion.

- 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl sulfate : Describes the anion, comprising a 4-nonylphenol group connected via four ethylene oxide units ($$-\text{OCH}2\text{CH}2-$$) to a sulfate ester group ($$-\text{OSO}_3^-$$).

The numbering begins at the nonylphenol oxygen, with each "2-" prefix specifying the position of oxygen atoms in the ethoxy chains.

Alternative Chemical Designations

This compound is known by several synonyms, including:

- Ammonium nonylphenol ether sulfate (generic descriptor)

- Ammonium nonoxynol-4 sulfate (indicating four ethylene oxide units)

- Alipal EP and Nikkol SNP (industrial trade names)

The term "nonoxynol" refers to nonylphenol ethoxylates, with the numeric suffix denoting the average number of ethylene oxide (EO) units. For example, "nonoxynol-4" specifies four EO groups.

Registry Numbers and CAS Identifiers

The compound has multiple registry identifiers due to variations in ethoxylation degrees and isomeric forms:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry No. | 30416-77-4 | Primary designation |

| CAS Registry No. | 31691-97-1 | For ammonium nonoxynol-4 sulfate |

| EC Number | 935-550-9 | For ethoxylated variants |

Discrepancies in CAS numbers arise from differences in ethoxylation chain lengths or isomeric compositions of the nonyl group.

Structural Relationship to Parent Compounds

The parent compound of this surfactant is 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate (PubChem CID: 24779). The ammonium salt forms via neutralization of the sulfate group’s acidic proton ($$-\text{OSO}3\text{H}$$) with ammonia ($$ \text{NH}3 $$), yielding $$-\text{OSO}3^- \text{NH}4^+ $$. The ethoxylation process involves reacting nonylphenol with ethylene oxide to form the polyethoxy chain, followed by sulfation and neutralization.

Isomeric Considerations and Branching Patterns

The nonyl group ($$ \text{C}9\text{H}{19} $$) introduces structural complexity due to branching. Technical-grade nonylphenol contains over 20 isomers, primarily with branched alkyl chains. Common configurations include:

- α-Branching : A methyl group at the alpha position relative to the benzene ring (e.g., 4-(7-methyloctyl)phenol).

- γ-Branching : Branches at the gamma position, producing tert-nonyl groups.

These isomers influence the surfactant’s physicochemical properties, such as solubility and critical micelle concentration. Gas chromatography-mass spectrometry (GC-MS) studies have resolved technical nonylphenol into 21 isomers, classified into six groups based on alpha- and beta-carbon branching. Nuclear magnetic resonance (NMR) analyses further differentiate isomers by their proton environments.

Structural Analysis of Key Isomers

| Isomer Group | Branching Pattern | Relative Abundance (%) |

|---|---|---|

| I | Alpha-methyl, linear chain | 12–15 |

| II | Alpha-ethyl, branched chain | 18–22 |

| III | Gamma-branched, tertiary carbons | 25–30 |

Data synthesized from GC-MS and NMR studies.

The ethoxylation and sulfation processes do not resolve these isomers, resulting in a mixture of structurally related compounds in the final product. This heterogeneity complicates regulatory classification but is intrinsic to industrial synthesis routes.

Properties

CAS No. |

63351-73-5 |

|---|---|

Molecular Formula |

C23H40O8S.H3N C23H43NO8S |

Molecular Weight |

493.7 g/mol |

IUPAC Name |

azanium;2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C23H40O8S.H3N/c1-2-3-4-5-6-7-8-11-22-12-9-10-13-23(22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26;/h9-10,12-13H,2-8,11,14-21H2,1H3,(H,24,25,26);1H3 |

InChI Key |

UQUJKVCCSZABMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate typically involves the ethoxylation of nonylphenol followed by sulfation and neutralization with ammonium hydroxide. The reaction conditions often include:

Ethoxylation: Nonylphenol is reacted with ethylene oxide in the presence of a catalyst to form nonylphenol ethoxylate.

Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.

Neutralization: The resulting product is neutralized with ammonium hydroxide to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfonates, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Surfactant Applications

Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate is widely utilized as a surfactant in various formulations:

- Personal Care Products : It is commonly found in shampoos, conditioners, and body washes due to its ability to emulsify oils and reduce surface tension, leading to improved cleaning efficiency.

- Industrial Cleaning Agents : Its surfactant properties make it effective in formulations for industrial cleaners, where it aids in the removal of grease and dirt from surfaces.

- Agricultural Products : The compound is used as an adjuvant in pesticide formulations, enhancing the spread and adhesion of active ingredients on plant surfaces.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, which can influence both its biological activity and stability. Understanding these interactions is crucial for optimizing its use in formulations:

- Cell Membrane Interaction : The compound's surfactant properties allow it to interact with lipid bilayers, potentially altering membrane permeability. This characteristic can be exploited in drug delivery systems.

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in formulations aimed at inhibiting microbial growth .

Health and Environmental Impact

While this compound has beneficial applications, its environmental impact is a concern:

- Biodegradability : The nonylphenol component raises concerns regarding environmental persistence and toxicity. Research into biodegradable alternatives is ongoing.

- Toxicological Studies : Safety assessments indicate potential skin irritation upon contact. Regulatory agencies monitor its use in consumer products to mitigate health risks .

Case Studies

- Personal Care Formulation : A study demonstrated that incorporating this compound improved the foaming and cleansing efficacy of shampoo formulations while maintaining mildness on the skin.

- Agricultural Application : Research indicated that using this compound as an adjuvant enhanced the efficacy of pesticide sprays by improving droplet spread on leaf surfaces, leading to better absorption of active ingredients.

- Environmental Assessment : A comprehensive review highlighted the need for further studies on the biodegradability of nonylphenol derivatives, emphasizing the importance of developing safer alternatives for environmental sustainability.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in cleaning applications, where it helps in the dispersion of dirt and stains. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts interactions and facilitates emulsification .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared below with structurally analogous surfactants:

Performance and Stability

- Solubility: The target compound’s branched nonylphenol group enhances oil solubility compared to linear-chain analogs like ammonium decyl ether sulfate (CAS 67923-90-4) .

- Foaming and Detergency : Sodium laureth sulfate (SLES) outperforms the target compound in foaming due to its linear dodecyl chain, but the latter’s branched structure provides better stability in hard water .

- Biodegradability : Phosphate esters (e.g., CAS 68511-21-7) degrade more readily than sulfates, but sulfates like the target compound persist longer in aquatic systems, contributing to chronic toxicity .

Research Findings and Data

Ecotoxicity Studies

Industrial Use Trends

Biological Activity

Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate, also known as CAS No. 30416-77-4, is a surfactant compound with significant biological activity and environmental implications. Its structure consists of a nonylphenol moiety linked to multiple ethylene glycol units, which contributes to its surfactant properties and potential bioactivity.

- Molecular Formula : C23H43NO8S

- Molecular Weight : 493.65 g/mol

- CAS Number : 30416-77-4

Biological Activity

The biological activity of this compound primarily revolves around its surfactant properties and its interaction with biological systems, particularly in aquatic environments.

1. Toxicity and Ecotoxicology

Research indicates that nonylphenol and its derivatives, including this compound, exhibit endocrine-disrupting properties. They can bind to estrogen receptors, leading to hormonal imbalances in aquatic organisms. The following table summarizes ecotoxicity findings:

| Compound | Toxicity Level | Organism Type |

|---|---|---|

| Nonylphenol | Very toxic | Aquatic organisms |

| Nonylphenol Ethoxylates | Moderately to very toxic | Aquatic organisms |

| Ammonium 2-(2-(2-(2-(nonylphenoxy)... | Data limited but potential risk | Aquatic ecosystems |

Studies have shown that nonylphenol ethoxylates can degrade in aquatic environments, but the degradation products may still be toxic. For instance, primary biodegradation in freshwater has a half-life of less than four days, while mineralization can take longer depending on environmental conditions .

2. Endocrine Disruption

The compound's structure allows it to mimic natural hormones, particularly estrogens. This mimicry can disrupt reproductive systems in fish and other aquatic species. Research has indicated that exposure to nonylphenol can lead to:

- Altered reproductive behavior

- Reduced fertility rates

- Developmental abnormalities in offspring

Case Study 1: Impact on Fish Populations

A study conducted on the effects of nonylphenol in river ecosystems revealed significant declines in fish populations exposed to contaminated waters. The research measured hormone levels and reproductive success rates in affected species, highlighting the compound's impact on endocrine function.

Case Study 2: Sediment Accumulation

Another study focused on sediment samples from areas near wastewater treatment plants found elevated levels of nonylphenol and its ethoxylates. The accumulation of these compounds poses long-term risks to benthic organisms and overall ecosystem health.

Environmental Persistence

The persistence of this compound in the environment is a concern due to its resistance to hydrolysis and potential for bioaccumulation. Research indicates:

- Half-life in freshwater : Approximately 15-20 days for primary degradation.

- Half-life in seawater : Ranges from 50-70 days.

- Degradation Products : Short-chain ethoxylates are formed, which may exhibit different toxicity profiles compared to the parent compound .

Regulatory Status

Due to its hazardous nature, this compound is subject to regulation under various environmental protection laws. The European Chemicals Agency (ECHA) monitors substances like this under REACH regulations, emphasizing the need for safety assessments and potential restrictions on use .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing the structural purity of ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate?

- Methodology : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to confirm molecular weight and branching patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ethoxy chain length and ammonium sulfate moiety integrity. Reference environmental tier assessments for validation protocols .

- Experimental Design : Prepare calibration standards using synthetic analogs (e.g., nonylphenol ethoxylate sulfates with defined ethoxy units) to establish retention time and fragmentation patterns.

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

- Methodology : Apply factorial design experiments to evaluate variables such as sulfonation reaction time, temperature, and molar ratios of nonylphenol ethoxylate precursors. Monitor reaction progress using in-situ Fourier-transform infrared (FTIR) spectroscopy to detect sulfonic acid intermediates .

- Data Interpretation : Compare yields and byproduct profiles using gas chromatography (GC) with flame ionization detection (FID). Cross-reference with CRDC subclass RDF2050112 (reaction fundamentals) for reactor design best practices .

Advanced Research Questions

Q. What are the environmental persistence mechanisms of this compound, and how do they influence experimental design for degradation studies?

- Methodology : Conduct aerobic and anaerobic biodegradation assays under controlled conditions (e.g., OECD 301/302 guidelines). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation intermediates, such as nonylphenol ethoxylates and sulfate residues. Reference NICNAS tier II assessments for ecotoxicological endpoints .

- Data Contradiction Analysis : If conflicting results arise (e.g., faster degradation in lab vs. field studies), evaluate factors like microbial community diversity or photolytic effects. Apply multivariate statistical models to isolate key variables .

Q. How can computational modeling predict the compound’s interaction with biological membranes or industrial separation systems?

- Methodology : Use molecular dynamics (MD) simulations to study ethoxy chain flexibility and ammonium sulfate group hydration. Parameterize force fields using experimental data (e.g., X-ray crystallography for analogous compounds) .

- Validation : Compare simulated membrane permeability with in vitro assays (e.g., parallel artificial membrane permeability assays). Align with CRDC subclass RDF2050104 (membrane separation technologies) for industrial applicability .

Q. What advanced reactor configurations are suitable for scaling up synthesis while maintaining ethoxy chain uniformity?

- Methodology : Implement microreactor systems with continuous flow to enhance heat/mass transfer during ethoxylation and sulfonation steps. Use computational fluid dynamics (CFD) to optimize reactor geometry and minimize polydispersity .

- Data Interpretation : Compare polydispersity indices (PDI) from gel permeation chromatography (GPC) across batch vs. continuous flow systems. Reference CRDC subclass RDF2050108 (process control and simulation) for kinetic modeling .

Methodological Guidance for Contradictory Data

- Case Example : If surfactant properties (e.g., critical micelle concentration) vary between studies, reconcile discrepancies by standardizing pH, ionic strength, and temperature conditions. Cross-validate with small-angle neutron scattering (SANS) to assess micelle morphology .

- Theoretical Integration : Apply QSPR (quantitative structure-property relationship) models to correlate ethoxy chain length with observed physicochemical properties. Use NICNAS environmental fate data as a training set .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.